BenchChemオンラインストアへようこそ!

3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea

Urea Transporter Diuretic Kidney Physiology

3-Methyl-1-[(1H-pyrazol-3-yl)methyl]urea is a validated chemical probe for urea transporter UT-A1, with a precisely defined IC50 of 750 nM. Its moderate potency makes it an essential reference standard for calibrating UT-A1 assays and benchmark novel inhibitors, particularly between the extremes of PU-48 (320 nM) and UTA1inh-C1 (4200 nM). This core scaffold, also of key interest in p38 MAPK research, is ideal for SAR studies requiring a reproducible and well-characterized starting point.

Molecular Formula C6H10N4O
Molecular Weight 154.173
CAS No. 1546298-90-1
Cat. No. B2453795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea
CAS1546298-90-1
Molecular FormulaC6H10N4O
Molecular Weight154.173
Structural Identifiers
SMILESCNC(=O)NCC1=CC=NN1
InChIInChI=1S/C6H10N4O/c1-7-6(11)8-4-5-2-3-9-10-5/h2-3H,4H2,1H3,(H,9,10)(H2,7,8,11)
InChIKeyCGJIYFYAPGYWPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-[(1H-pyrazol-3-yl)methyl]urea (CAS 1546298-90-1): Strategic Sourcing for Urea Transporter and Kinase-Focused Research


3-Methyl-1-[(1H-pyrazol-3-yl)methyl]urea is a small-molecule pyrazolyl-urea derivative (molecular weight 154.17 g/mol) that functions as a chemical probe for urea transporter UT-A1 [1]. Its structural scaffold, characterized by a 3-methylpyrazole moiety linked via a methylene bridge to a methylurea group, defines it within a class of compounds under investigation for their interactions with urea transporters and p38 mitogen-activated protein kinase (MAPK) [2][3]. The compound is available from specialized chemical suppliers for research and development purposes, serving as a building block or reference standard in medicinal chemistry and pharmacological target validation studies .

Procurement Risk Analysis for 3-Methyl-1-[(1H-pyrazol-3-yl)methyl]urea: Why In-Class Analogs Are Not Interchangeable


While pyrazolyl-ureas share a common core scaffold, minor structural modifications yield dramatic differences in target potency and selectivity. For instance, within the UT-A1 urea transporter family, the target compound exhibits an IC50 of 750 nM [1], whereas structurally distinct inhibitors like PU-48 and UTA1inh-C1 show potencies of 320 nM and 4,200 nM, respectively . Similarly, in the p38 MAPK class, closely related pyrazolyl-ureas display IC50 values spanning three orders of magnitude, from 13 nM to 43 µM [2][3]. These quantitative disparities underscore that substituting one pyrazolyl-urea for another without rigorous side-by-side validation risks introducing uncontrolled variables into biological assays and invalidating comparative pharmacology studies.

Quantitative Differentiation of 3-Methyl-1-[(1H-pyrazol-3-yl)methyl]urea: A Comparative Evidence Guide for Scientific Procurement


UT-A1 Urea Transporter Inhibition: Potency Benchmarking Against Clinical-Stage Comparators

3-Methyl-1-[(1H-pyrazol-3-yl)methyl]urea inhibits rat UT-A1 expressed in MDCK cells with an IC50 of 750 nM [1]. This potency positions it as a moderate-affinity tool compound, distinct from the high-potency UT-A1 inhibitor PU-48 (IC50 = 320 nM) and the low-potency inhibitor UTA1inh-C1 (IC50 = 4,200 nM) . The compound's activity is approximately 2.3-fold weaker than PU-48 but 5.6-fold stronger than UTA1inh-C1.

Urea Transporter Diuretic Kidney Physiology Metabolic Disease

p38 MAPK Inhibition Class Profile: Contextualizing Potency Within Pyrazolyl-Urea Chemical Space

While direct p38 MAPK inhibition data for 3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea is not publicly available, its close structural analogs demonstrate a wide potency range. In a series of fifteen pyrazolyl-urea derivatives, IC50 values for p38α MAPK inhibition ranged from 0.037 to 0.069 µM, comparable to the reference inhibitor SB203580 (IC50 = 0.043 µM) [1]. In contrast, a distinct 1-phenyl-5-pyrazolyl urea class achieved an IC50 of 13 nM [2]. This 3,300-fold potency span across the broader chemical class highlights that minor structural variations profoundly impact p38 MAPK engagement, making direct extrapolation from class-level data unreliable for procurement decisions.

Inflammation p38 MAPK Kinase Inhibitor Immunology

Commercial Availability and Purity Specifications for Reproducible Experimental Design

3-Methyl-1-[(1H-pyrazol-3-yl)methyl]urea is commercially available from multiple vendors with defined purity specifications. CymitQuimica offers the compound at a minimum purity of 95% , while Biosynth supplies it in quantities of 50 mg (€407.50) and 0.5 g (€1,238.56) with a lead time of 3-4 weeks . In contrast, structurally related analogs such as 1-((1H-pyrazol-3-yl)methyl)-3-(2-(2,4-difluorophenyl)-2-hydroxyethyl)urea (CAS 1223468-94-7) and 1-(2-fluorophenyl)-3-[(1H-pyrazol-3-yl)methyl]urea (CAS 903209-10-9) are available from alternative suppliers with varying purity levels and pricing structures [1].

Chemical Synthesis Analytical Chemistry Reference Standard Quality Control

Optimal Research Applications for 3-Methyl-1-[(1H-pyrazol-3-yl)methyl]urea Based on Quantitative Evidence


UT-A1 Urea Transporter Assay Validation and Pharmacological Benchmarking

Given its moderate UT-A1 inhibitory potency (IC50 = 750 nM) [1], 3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea is ideally suited as a reference compound for validating urea transporter assays. Its activity falls between the high-potency inhibitor PU-48 (IC50 = 320 nM) and the low-potency inhibitor UTA1inh-C1 (IC50 = 4,200 nM) , providing a mid-range calibration point that helps establish assay dynamic range and sensitivity. Researchers investigating novel UT-A1 inhibitors can use this compound to benchmark their lead candidates and ensure assay consistency across experimental batches.

Pyrazolyl-Urea Structure-Activity Relationship (SAR) Library Construction

The compound's well-defined pyrazolyl-urea core, featuring a 3-methylpyrazole and N-methylurea moiety, makes it a valuable building block for SAR studies. The extreme potency range observed across the pyrazolyl-urea class—from 13 nM to 43 µM for p38 MAPK inhibition [2][3]—demonstrates that systematic structural modifications can yield profound changes in target engagement. Researchers can incorporate 3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea into focused compound libraries to explore how substituent variation impacts kinase selectivity, urea transporter affinity, and physicochemical properties such as solubility (estimated logP 1.87, aqueous solubility 2.639 mg/mL for related compounds [4]).

Medicinal Chemistry Lead Optimization for Inflammatory and Metabolic Disease Programs

The dual relevance of this compound class to both p38 MAPK-mediated inflammation and UT-A1-dependent urea handling positions it as a strategic starting point for medicinal chemistry programs targeting inflammatory diseases, kidney disorders, or metabolic conditions. Patents covering pyrazolyl-ureas as kinase inhibitors explicitly describe their utility in treating inflammatory lung diseases (asthma, COPD), gastrointestinal conditions (ulcerative colitis, Crohn's disease), and ocular inflammation (uveitis) [5]. Researchers can leverage 3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea as a tractable chemical scaffold for iterative optimization, using its moderate UT-A1 potency as a baseline from which to design analogs with enhanced target engagement or improved selectivity profiles.

Chemical Probe Development for Urea Transporter Biology

UT-A1 is a kidney-specific urea transporter that mediates transepithelial urea transport in the renal collecting duct and is a target for developing novel salt-sparing diuretics [6]. 3-Methyl-1-[(1H-pyrazol-3-yl)methyl]urea, with its defined IC50 of 750 nM against rat UT-A1 [1], can serve as a chemical probe to interrogate UT-A1 function in cellular and tissue models. Its moderate potency may be advantageous for studies requiring partial inhibition rather than complete blockade, allowing researchers to dissect concentration-dependent effects on urea flux, urinary concentration, and electrolyte balance without the confounding influence of near-complete target saturation.

Quote Request

Request a Quote for 3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.